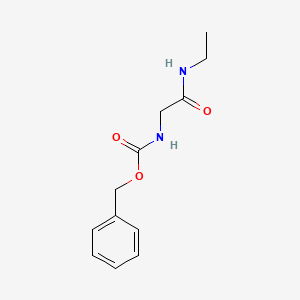

Benzyl-(2-(Ethylamino)-2-oxoethyl)carbamate

Übersicht

Beschreibung

Benzyl (2-(ethylamino)-2-oxoethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to an ethylamino and oxoethyl group

Wissenschaftliche Forschungsanwendungen

Benzyl (2-(ethylamino)-2-oxoethyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving protease activity.

Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.

Wirkmechanismus

Target of Action

Benzyl (2-(ethylamino)-2-oxoethyl)carbamate, also known as N-(Benzyloxycarbonyl)glycine-N-ethylamide, is a carbamate derivative . Carbamates are widely used as protecting groups for amines, especially in the synthesis of peptides . The primary target of this compound is the amine group in amino acids and peptides .

Mode of Action

The compound acts as a protecting group for the amine functionality in biochemical reactions . It prevents unwanted side reactions by temporarily blocking the reactive amine group during chemical synthesis . After the desired reactions are complete, the protecting group can be removed under relatively mild conditions .

Biochemical Pathways

In the context of peptide synthesis, the compound plays a crucial role in the formation of peptide bonds . It protects the amine group during the coupling of amino acids, preventing side reactions that could lead to incorrect peptide sequences . Once the desired peptide bond is formed, the protecting group can be removed, allowing the next amino acid to be added .

Pharmacokinetics

As a carbamate derivative, it is expected to have good solubility in most organic solvents . This property is crucial for its role in peptide synthesis, as it allows the compound to be easily incorporated into and removed from the peptide chain .

Result of Action

The use of Benzyl (2-(ethylamino)-2-oxoethyl)carbamate in peptide synthesis results in the formation of precise peptide sequences . By protecting the amine group, it ensures that each amino acid is added in the correct order, leading to the synthesis of peptides with the desired sequence and structure .

Action Environment

The action of Benzyl (2-(ethylamino)-2-oxoethyl)carbamate is influenced by various environmental factors. For instance, the efficiency of the protection and deprotection processes can be affected by the pH, temperature, and the presence of certain catalysts . Moreover, the stability of the compound can be influenced by factors such as light, heat, and moisture .

Biochemische Analyse

Biochemical Properties

Benzyl (2-(ethylamino)-2-oxoethyl)carbamate plays a significant role in biochemical reactions, particularly as a protecting group for amines. It interacts with enzymes and proteins involved in peptide synthesis, such as N,N’-dicyclohexylcarbodiimide (DCC) and other coupling agents . The nature of these interactions involves the formation of stable carbamate bonds, which protect the amine groups during the synthesis process. This stability is crucial for the successful formation of peptides and other complex biomolecules.

Cellular Effects

Benzyl (2-(ethylamino)-2-oxoethyl)carbamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of esterases and other enzymes involved in metabolic pathways . The compound’s impact on cell function includes modulation of enzyme activity, which can lead to changes in cellular metabolism and gene expression. These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of Benzyl (2-(ethylamino)-2-oxoethyl)carbamate involves its interaction with biomolecules at the molecular level. The compound forms stable carbamate bonds with amine groups, protecting them from unwanted reactions during synthesis . This interaction is crucial for the successful formation of peptides and other complex biomolecules. Additionally, the compound may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl (2-(ethylamino)-2-oxoethyl)carbamate change over time. The compound is relatively stable under mild conditions but can degrade under strong acidic or basic conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in enzyme activity and gene expression, which can persist even after the compound has degraded.

Dosage Effects in Animal Models

The effects of Benzyl (2-(ethylamino)-2-oxoethyl)carbamate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at high doses, including potential immunotoxicity and endocrine disruption. These findings highlight the importance of careful dosage control in therapeutic applications.

Metabolic Pathways

Benzyl (2-(ethylamino)-2-oxoethyl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is crucial for predicting the compound’s effects on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of Benzyl (2-(ethylamino)-2-oxoethyl)carbamate within cells and tissues involve interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within cells, affecting its activity and function. The compound’s distribution is essential for understanding its therapeutic potential and toxicity.

Subcellular Localization

Benzyl (2-(ethylamino)-2-oxoethyl)carbamate’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of the compound is crucial for predicting its effects on cellular processes and its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(ethylamino)-2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired carbamate.

Industrial Production Methods: In an industrial setting, the production of Benzyl (2-(ethylamino)-2-oxoethyl)carbamate can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl (2-(ethylamino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles such as amines or alcohols replace the ethylamino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxo derivatives.

Reduction: Amine derivatives.

Substitution: Substituted carbamates.

Vergleich Mit ähnlichen Verbindungen

Benzyl carbamate: Similar in structure but lacks the ethylamino and oxoethyl groups.

Ethyl carbamate: Contains an ethyl group instead of a benzyl group.

Phenyl carbamate: Contains a phenyl group instead of a benzyl group.

Uniqueness: Benzyl (2-(ethylamino)-2-oxoethyl)carbamate is unique due to the presence of both the benzyl and ethylamino groups, which confer specific chemical properties and reactivity

Eigenschaften

IUPAC Name |

benzyl N-[2-(ethylamino)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-2-13-11(15)8-14-12(16)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAMNTGMICNTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404517 | |

| Record name | Benzyl [2-(ethylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21855-73-2 | |

| Record name | Phenylmethyl N-[2-(ethylamino)-2-oxoethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21855-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [2-(ethylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)

![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)